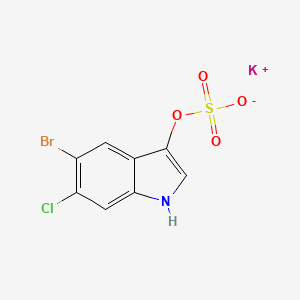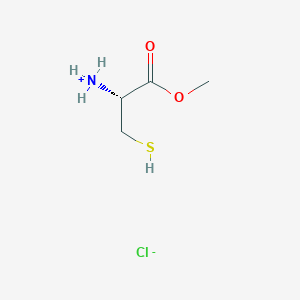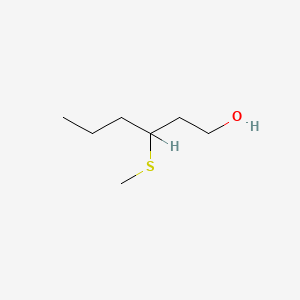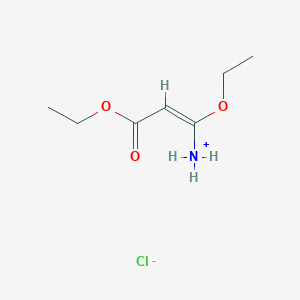
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a compound of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient production of the compound with high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and sustainability. The use of continuous flow reactors and advanced purification techniques are common in industrial production to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in its reactivity and applications.
Compound B: Known for its higher potency in biological assays compared to “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate”.
Compound C: Exhibits similar chemical properties but is used in different industrial applications.
Uniqueness: Compound “this compound” is unique due to its specific combination of chemical properties, reactivity, and applications. Its versatility in various scientific fields makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICLAAARWXWFS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)




![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)

